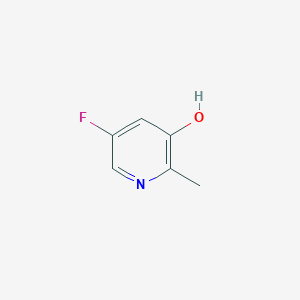

5-Fluoro-2-methylpyridin-3-ol

CAS No.:

Cat. No.: VC15866060

Molecular Formula: C6H6FNO

Molecular Weight: 127.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6FNO |

|---|---|

| Molecular Weight | 127.12 g/mol |

| IUPAC Name | 5-fluoro-2-methylpyridin-3-ol |

| Standard InChI | InChI=1S/C6H6FNO/c1-4-6(9)2-5(7)3-8-4/h2-3,9H,1H3 |

| Standard InChI Key | LAOFQNZFCFUUSN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=N1)F)O |

Introduction

Structural and Physicochemical Characterization

Molecular Architecture

5-Fluoro-2-methylpyridin-3-ol features a pyridine ring with substituents at positions 2 (methyl), 3 (hydroxyl), and 5 (fluorine). This arrangement creates distinct electronic effects: the electron-withdrawing fluorine atom at C5 modulates ring electron density, while the hydroxyl group at C3 introduces hydrogen-bonding capability . The methyl group at C2 contributes steric bulk without significantly altering electronic properties.

Key Physical Properties

Experimental data reveal critical parameters for handling and application:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆FNO |

| Molecular Weight | 127.116 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 276.4 ± 35.0°C (760 mmHg) |

| Flash Point | 120.9 ± 25.9°C |

| Vapor Pressure | 0.0 ± 0.6 mmHg (25°C) |

| Refractive Index | 1.523 |

The compound's relatively high boiling point compared to simpler pyridines (e.g., pyridine: 115°C) arises from hydrogen bonding between hydroxyl groups and dipole interactions from the fluorine substituent . The low vapor pressure suggests limited volatility under standard conditions, making it suitable for reactions requiring controlled evaporation rates.

Synthetic Methodological Considerations

Retrosynthetic Analysis

While no direct synthesis protocols for 5-fluoro-2-methylpyridin-3-ol appear in the literature, plausible routes can be inferred from analogous compounds:

-

Halogen Exchange: Starting from 5-chloro-2-methylpyridin-3-ol, nucleophilic aromatic substitution with potassium fluoride under phase-transfer conditions could introduce fluorine .

-

Directed Metallation: A 2-methylpyridin-3-ol precursor could undergo directed ortho-metallation at C5, followed by electrophilic fluorination using N-fluorobenzenesulfonimide .

-

Multi-Step Functionalization: Sequential introduction of substituents via cross-coupling reactions, though this approach risks regioselectivity challenges.

Stability and Reactivity Profile

Thermal Stability

The compound remains stable up to its boiling point (276°C) , but prolonged exposure to temperatures >150°C risks hydroxyl group dehydration. Differential scanning calorimetry studies of analogous pyridinols show exothermic decomposition peaks near 300°C, suggesting comparable stability limits.

Solubility Characteristics

Predicted solubility parameters indicate:

-

High solubility in polar aprotic solvents (DMSO, DMF) due to hydrogen-bond acceptance

-

Limited water solubility (<1 g/L at 25°C)

Reactivity Hotspots

Three primary reactive sites govern transformation chemistry:

-

C5 Fluorine: Susceptible to nucleophilic displacement in strongly basic conditions

-

C3 Hydroxyl: Participates in etherification, esterification, and coordination chemistry

-

C2 Methyl: Can undergo oxidation to carboxylic acid under harsh conditions

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance

¹H NMR predictions (DMSO-d₆):

-

δ 8.15 (d, J=2.4 Hz, H4)

-

δ 7.05 (dd, J=8.1, 2.4 Hz, H6)

-

δ 2.45 (s, CH₃)

-

δ 10.2 (s, OH)

¹⁹F NMR signature expected at δ -110 to -115 ppm, consistent with aromatic fluorine environments .

Mass Spectrometric Fragmentation

Electron ionization (70 eV) would likely produce:

-

Base peak at m/z 110 (M⁺-OH)

-

Characteristic fragment at m/z 93 (C₅H₄FN⁺)

-

Methyl loss at m/z 112 (M⁺-CH₃)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume